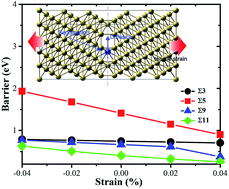Diffusion of tellurium at nickel grain boundaries: a first-principles study
RSC Advances Pub Date: 2017-01-24 DOI: 10.1039/C6RA28435C
Abstract
The knowledge of the behavior of Te in nickel grain boundaries (GB) is of significant importance for the application of nickel alloys in molten salt reactors. The atomic structures, stabilities, segregation behaviors and diffusion barriers of Te are studied for the bulk, surfaces and four kinds of GBs of nickel. Our first-principles calculations indicate the segregation of Te is most favorable at Σ = 5 (021) GB and the weakest at Σ = 3 (111) GB. The diffusion barriers of Te increase in sequence: Σ = 11 (11![[3 with combining macron]](https://www.rsc.org/images/entities/char_0033_0304.gif) ), Σ = 9 (221), Σ = 3 (111) and Σ = 5 (021). The calculated diffusion barrier of Te on Σ = 11 (11
), Σ = 9 (221), Σ = 3 (111) and Σ = 5 (021). The calculated diffusion barrier of Te on Σ = 11 (11![[3 with combining macron]](https://www.rsc.org/images/entities/char_0033_0304.gif) ) is 0.35 eV lower than in the bulk, indicating a fast diffusion of Te along this GB. We also consider the effect of strain on the diffusion and find it to be sensitive to the different GB types. When the tensile strain is up to 4%, the diffusion barriers of Te are lowered by 0.51 eV and 0.15 eV for Σ = 5 (021) and Σ = 11 (11
) is 0.35 eV lower than in the bulk, indicating a fast diffusion of Te along this GB. We also consider the effect of strain on the diffusion and find it to be sensitive to the different GB types. When the tensile strain is up to 4%, the diffusion barriers of Te are lowered by 0.51 eV and 0.15 eV for Σ = 5 (021) and Σ = 11 (11![[3 with combining macron]](https://www.rsc.org/images/entities/char_0033_0304.gif) ), respectively. In contrast, this effect for Σ = 3 (111) is negligible.
), respectively. In contrast, this effect for Σ = 3 (111) is negligible.

Recommended Literature
- [1] Back cover
- [2] The effect of comb architecture on complex coacervation†
- [3] Inorganic
- [4] Controlling catalytic dehydrogenation of formic acid over low-cost transition metal-substituted AuPd nanoparticles immobilized by functionalized metal–organic frameworks at room temperature†
- [5] Enantioselective synthesis of dihydroquinazolinone derivatives catalyzed by a chiral organocatalyst†
- [6] Solid-state properties, solubility, stability and dissolution behaviour of co-amorphous solid dispersions of baicalin†
- [7] Highly ordered mesoporous NiCo2O4 with superior pseudocapacitance performance for supercapacitors†
- [8] An NMR relaxometric indicator of the formation of OH˙ radicals in fenton-type reactions
- [9] A miniature biofuel cell operating at 0.78 V
- [10] In situ generation of Ni/Fe hydroxide layers by anodic etching of a Ni/Fe film for efficient oxygen evolution reaction†










